molecular formula C16H12N4O4S B2385218 N-(1,3-benzodioxol-5-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896327-30-3

N-(1,3-benzodioxol-5-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Cat. No.: B2385218
CAS No.: 896327-30-3
M. Wt: 356.36
InChI Key: KOPITZVPYJKRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzodioxole group, a pyrido[1,2-a][1,3,5]triazin-2-yl moiety, and a sulfanylacetamide functional group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide typically involves multiple steps, starting with the preparation of the benzodioxole derivative. This is followed by the introduction of the pyrido[1,2-a][1,3,5]triazin-2-yl group and the sulfanylacetamide moiety. The reaction conditions often require precise temperature control, inert atmosphere, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The choice of solvents, reagents, and reaction parameters is optimized to enhance efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound may serve as a probe or inhibitor in studying enzyme activities and biochemical pathways. Its interactions with biological targets can provide insights into cellular processes and disease mechanisms.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for developing therapeutic agents for various diseases.

Industry: In industry, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its applications may extend to sectors like agriculture, where it could be used in the formulation of pesticides or herbicides.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide

  • N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-2-yl)sulfanylacetamide

  • N-(1,3-benzodioxol-5-yl)-2-(4-oxopyrimidin-2-yl)sulfanylacetamide

Uniqueness: N-(1,3-benzodioxol-5-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide stands out due to its unique combination of functional groups and its potential applications across various scientific fields. Its distinct structure and reactivity profile differentiate it from similar compounds, making it a valuable tool in research and industry.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c21-14(17-10-4-5-11-12(7-10)24-9-23-11)8-25-15-18-13-3-1-2-6-20(13)16(22)19-15/h1-7H,8-9H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPITZVPYJKRQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=O)N4C=CC=CC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.